molecular formula C20H23ClF3N5 B5087942 3-(4-Chlorophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine

3-(4-Chlorophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine

Cat. No.: B5087942
M. Wt: 425.9 g/mol
InChI Key: XHSMINBAHQNPMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by distinct substituents:

  • 3-position: 4-Chlorophenyl group.
  • 5-position: Methyl group.
  • 2-position: Trifluoromethyl group.
  • 7-position: Diethylaminoethylamine side chain.

Properties

IUPAC Name

N-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-diethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClF3N5/c1-4-28(5-2)11-10-25-16-12-13(3)26-19-17(14-6-8-15(21)9-7-14)18(20(22,23)24)27-29(16)19/h6-9,12,25H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSMINBAHQNPMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=CC(=NC2=C(C(=NN12)C(F)(F)F)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClF3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine typically involves multi-step reactions. . The reaction conditions often require careful adjustment to achieve high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted Suzuki–Miyaura cross-coupling reactions has been reported to be efficient for the synthesis of related pyrazolo[1,5-A]pyrimidine derivatives . This method offers advantages such as shorter reaction times and higher yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, particularly at the chlorophenyl and pyrazolo[1,5-A]pyrimidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron compounds for Suzuki–Miyaura cross-coupling, palladium catalysts, and various oxidizing or reducing agents . Reaction conditions such as temperature, solvent, and catalyst concentration are crucial for achieving desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, arylation reactions can yield diarylated pyrazolo[1,5-A]pyrimidine derivatives, which have been shown to possess biological activity .

Scientific Research Applications

3-(4-Chlorophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Core Modifications

Compound Name Core Structure 3-Substituent 5-Substituent 2-Substituent 7-Substituent Reference
Target Compound Pyrazolo[1,5-a]pyrimidine 4-Chlorophenyl Methyl Trifluoromethyl Diethylaminoethylamine
3-(4-Fluorophenyl)-5,6-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine Pyrazolo[1,5-a]pyrimidine 4-Fluorophenyl Methyl H Pyridin-2-ylmethylamine
5-tert-butyl-3-(4-chlorophenyl)-N-(3-morpholinopropyl)pyrazolo[1,5-a]pyrimidin-7-amine Pyrazolo[1,5-a]pyrimidine 4-Chlorophenyl tert-Butyl H Morpholinopropylamine
N-(4-Chlorophenyl)-5-methyl-2-[2-(methylamino)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine Triazolo[1,5-a]pyrimidine Methyl 2-(Methylamino)ethyl 4-Chlorophenyl

Key Observations :

  • The 3-aryl group (4-chlorophenyl vs. 4-fluorophenyl) influences lipophilicity and target binding. Chlorine’s higher electronegativity may enhance affinity in hydrophobic pockets .
  • 7-amine substituents vary widely: Diethylaminoethylamine offers flexibility and basicity, contrasting with rigid morpholine () or pyridinylmethyl groups ().

Physicochemical Properties

Compound Name Melting Point (°C) LogP (Predicted) Solubility NMR Shifts (Key Protons)
Target Compound Not reported ~3.5 Moderate (DMF) δ 8.35 (s, pyrimidine-H), 3.3–3.5 (m, NCH₂)
3-(4-Fluorophenyl)-5,6-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 158–160 2.8 Low (EtOAc) δ 8.20 (m, Ar-H), 4.78 (d, CH₂)
N-(4-Chlorophenyl)-5-methyl-triazolo[1,5-a]pyrimidin-7-amine 214 2.9 Poor (DCM) δ 8.37 (s, pyrimidine-H), 2.58 (s, CH₃)

Insights :

  • The diethylaminoethyl chain in the target compound likely enhances aqueous solubility compared to morpholinyl or pyridinylmethyl analogues .
  • Trifluoromethyl groups typically lower melting points due to reduced crystallinity .

Anti-Mycobacterial Activity

  • 3-(4-Fluorophenyl) analogues () show MIC₉₀ values of 0.1–1 µM against M. tuberculosis, attributed to ATP synthase inhibition.
  • 4-Chlorophenyl substitution (target compound) may improve potency due to increased hydrophobicity .
  • Diethylaminoethylamine at the 7-position could enhance membrane penetration compared to pyridinylmethyl groups .

Selectivity and Toxicity

  • Pyridinylmethyl derivatives () exhibit hERG IC₅₀ > 10 µM, suggesting low cardiac toxicity. The target’s diethylaminoethyl group may require evaluation for hERG binding .

Biological Activity

The compound 3-(4-Chlorophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C18H22ClF3N4\text{C}_{18}\text{H}_{22}\text{ClF}_3\text{N}_4

This structure includes a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and electron-withdrawing effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazolo[1,5-a]pyrimidine derivatives. In vitro evaluations against various bacterial strains revealed that compounds within this class exhibit significant antibacterial effects. For instance, a related pyrazolo[1,5-a]pyrimidin-7-one demonstrated a minimum inhibitory concentration (MIC) of 1.88 µM against methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics like ampicillin and tetracycline .

Table 1: Antibacterial Activity of Pyrazolo[1,5-a]pyrimidin-7-ones

Compound NameTarget BacteriaMIC (µM)Comparison with Antibiotics
This compoundMRSATBDSuperior to ampicillin
2-isopropyl-5-(3,5-bis(trifluoromethyl))phenylpyrazolo[1,5-a]pyrimidin-7-oneS. aureus1.2Better than tetracycline
2-(4-trifluoromethylphenyl)-5-(3,5-bis(trifluoromethyl))phenylpyrazolo[1,5-a]pyrimidin-7-onePseudomonas aeruginosaTBDComparable to commercial drugs

Anticancer Activity

The anticancer properties of pyrazolo[1,5-a]pyrimidines have been extensively studied. These compounds act as ATP-competitive inhibitors of various kinases involved in cancer cell proliferation. For example, modifications to the core structure of these compounds have led to enhanced potency against specific cancer cell lines. A notable derivative showed an IC50 value of 56 nM against the T315I mutant kinase associated with chronic myeloid leukemia (CML) .

Table 2: Anticancer Activity of Selected Pyrazolo Compounds

Compound NameTarget KinaseIC50 (nM)Cancer Type
This compoundTBDTBDTBD
Compound 1bT315I kinase102CML
Compound 1dT315I kinase26CML

The mechanism by which pyrazolo[1,5-a]pyrimidines exert their biological effects primarily involves inhibition of key signaling pathways mediated by kinases. These compounds compete with ATP for binding sites on kinases, leading to reduced phosphorylation of target proteins involved in cell cycle regulation and apoptosis.

Structure-Activity Relationship (SAR)

SAR studies have been instrumental in optimizing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. Variations in substituents on the aromatic rings and modifications to the nitrogen-containing heterocycles have shown significant impacts on potency and selectivity against different biological targets.

Case Studies

A recent study evaluated the therapeutic potential of a closely related compound in a Galleria mellonella model infected with MRSA. The treated larvae exhibited a 25% increase in survival rates compared to untreated controls, indicating promising in vivo efficacy and low toxicity profiles for these compounds .

Q & A

Q. What are the critical considerations for synthesizing this compound with high purity and yield?

Answer: The synthesis involves multi-step reactions optimized for substituent compatibility. Key factors include:

  • Reagent selection : Use fluorinated/chlorinated aryl boronic acids for coupling (Suzuki reaction) and diethylaminoethylamine for amine functionalization .
  • Solvent systems : Polar aprotic solvents (e.g., dichloromethane, NMP) enhance intermediate solubility .
  • Catalysts : Triethylamine or Pd-based catalysts improve coupling efficiency .
  • Purification : TLC and HPLC monitor reaction progress, while column chromatography isolates the final product .
    Yield optimization : Adjust temperature (60–120°C) and reaction time (12–48 hrs) to minimize side products .

Q. How is structural characterization performed for this compound?

Answer:

  • Spectroscopy :
    • 1H/13C NMR confirms substituent positions (e.g., trifluoromethyl δ 120–125 ppm in 19F NMR) .
    • HRMS validates molecular weight (e.g., [M+H]+ for C₂₀H₂₂ClF₃N₆) .
  • Crystallography : Single-crystal X-ray diffraction resolves bond angles and packing interactions (e.g., pyrazolo-pyrimidine core dihedral angles < 10°) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization for enhanced target affinity?

Answer:

  • Substituent effects :
    • 4-Chlorophenyl : Increases hydrophobic interactions with target pockets (e.g., kinase ATP-binding sites) .
    • Trifluoromethyl : Enhances metabolic stability and electron-withdrawing effects .
    • Diethylaminoethyl chain : Modulates solubility and cell membrane permeability .
  • Methodology :
    • Synthesize analogs via Suzuki coupling (e.g., replace 4-chlorophenyl with 4-fluorophenyl) and assay against biological targets (e.g., PfDHODH for antimalarial activity) .

Q. What strategies resolve discrepancies in reported biological activities across assays?

Answer:

  • Assay standardization :
    • Use consistent cell lines (e.g., HEK293 vs. HepG2) and ATP concentrations in kinase inhibition assays .
    • Validate target specificity via CRISPR knockouts or competitive binding assays .
  • Data normalization :
    • Control for off-target effects using inactive enantiomers or structural analogs (e.g., methyl vs. trifluoromethyl derivatives) .

Q. How to assess metabolic stability and degradation pathways?

Answer:

  • In vitro models :
    • Liver microsomes : Incubate with NADPH to identify oxidative metabolites (HPLC-MS detection) .
    • pH stability : Test compound integrity in simulated gastric fluid (pH 2) and plasma (pH 7.4) .
  • Degradation pathways :
    • Trifluoromethyl groups resist hydrolysis, but the diethylaminoethyl chain may undergo N-dealkylation .

Data Contradiction Analysis

Q. How to address conflicting data on enzyme inhibition potency?

Answer:

  • Source analysis : Compare assay conditions (e.g., IC₅₀ values vary with enzyme isoform or ATP concentration) .
  • Structural validation : Recheck compound purity via NMR and crystallography to rule out batch variability .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Pyrazolo[1,5-a]Pyrimidine Derivatives

StepReagents/ConditionsYield (%)Reference
Amine couplingDiethylaminoethylamine, DCM, RT53–56
Suzuki coupling4-Chlorophenylboronic acid, Pd(PPh₃)₄, 80°C31–40
CyclizationPOCl₃, reflux70–85

Q. Table 2. Biological Activity of Analogous Compounds

CompoundTarget (IC₅₀, nM)NotesReference
MMV665874PfDHODH (150 nM)Antimalarial
CAS 906159-10-2EGFR (12 nM)Anticancer
CAS 900876-05-3Kinase X (8 nM)Selectivity >100-fold vs. off-targets

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.